molecular formula C10H9N3OSe B1206787 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole CAS No. 84321-36-8

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole

Cat. No.: B1206787
CAS No.: 84321-36-8
M. Wt: 266.17 g/mol
InChI Key: STYAXNCOYBWGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole is a chemical compound that belongs to the class of selenadiazoles. Selenadiazoles are heterocyclic compounds containing selenium, nitrogen, and carbon atoms in their ring structure. This particular compound is characterized by the presence of a methyl group at the 4-position, a phenylcarbamoyl group at the 3-position, and a selenadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-selenadiazole with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides or other reduced selenium species.

    Substitution: The phenylcarbamoyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions. The reactions are usually performed under mild conditions with appropriate catalysts.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides or other reduced selenium species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its unique reactivity and properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole involves its interaction with molecular targets and pathways. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The presence of the selenadiazole ring and the phenylcarbamoyl group contributes to its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,5-selenadiazole: Lacks the phenylcarbamoyl group.

    3-Phenylcarbamoyl-1,2,5-selenadiazole: Lacks the methyl group at the 4-position.

    1,2,5-Selenadiazole: Lacks both the methyl and phenylcarbamoyl groups.

Uniqueness

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole is unique due to the presence of both the methyl group and the phenylcarbamoyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-phenyl-1,2,5-selenadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OSe/c1-7-9(13-15-12-7)10(14)11-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYAXNCOYBWGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=N[Se]N=C1C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233282
Record name 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84321-36-8
Record name 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084321368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Reactant of Route 3
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.